Product packaging for Fluorophosphoric acid(Cat. No.:CAS No. 13537-32-1)

Fluorophosphoric acid

Cat. No.: B089341
CAS No.: 13537-32-1
M. Wt: 99.986 g/mol
InChI Key: DWYMPOCYEZONEA-UHFFFAOYSA-N
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Description

Fluorophosphoric acid is a fluorine molecular entity and a phosphoric acid derivative.
This compound, anhydrous appears as a colorless liquid. Corrosive to metals and tissue. Used in metal cleaning, as a chemical polishing agent and as a catalyst.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FH2O3P B089341 Fluorophosphoric acid CAS No. 13537-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluorophosphonic acid
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InChI

InChI=1S/FH2O3P/c1-5(2,3)4/h(H2,2,3,4)
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InChI Key

DWYMPOCYEZONEA-UHFFFAOYSA-N
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Canonical SMILES

OP(=O)(O)F
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Molecular Formula

H2PO3F, FH2O3P
Record name FLUOROPHOSPHORIC ACID, ANHYDROUS
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DSSTOX Substance ID

DTXSID1075309
Record name Phosphorofluoridic acid
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Molecular Weight

99.986 g/mol
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Physical Description

Fluorophosphoric acid, anhydrous appears as a colorless liquid. Corrosive to metals and tissue. Used in metal cleaning, as a chemical polishing agent and as a catalyst., Colorless liquid; [Hawley]
Record name FLUOROPHOSPHORIC ACID, ANHYDROUS
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Record name Monofluorophosphoric acid
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Solubility

SOL IN ALL PROPORTIONS IN COLD WATER
Record name MONOFLUOROPHOSPHORIC ACID
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Density

1.818 @ 25 °C/4 °C
Record name MONOFLUOROPHOSPHORIC ACID
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Vapor Density

3.45
Record name MONOFLUOROPHOSPHORIC ACID
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Impurities

HF, phosphoric acid, difluorophosphoric acid, hexafluorophosphoric acid (chemicals are in equilibrium with each other)
Record name MONOFLUOROPHOSPHORIC ACID
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Color/Form

COLORLESS LIQUID

CAS No.

13537-32-1
Record name FLUOROPHOSPHORIC ACID, ANHYDROUS
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Record name Phosphorofluoridic acid
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Record name Monofluorophosphoric acid
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Record name Phosphorofluoridic acid
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Record name Fluorophosphoric acid, 70 WT.% solution
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Significance in Advanced Chemical Contexts

The academic importance of fluorophosphoric acid is primarily demonstrated through its application as a catalyst in sophisticated organic syntheses and its role in the complex chemistry of energy storage systems. Its enhanced acidic properties compared to phosphoric acid, coupled with greater stability and less nucleophilicity, make it a valuable tool for researchers. researchgate.net

This compound has emerged as a potent and efficient catalyst for a variety of organic transformations. researchgate.net Its nonmetallic nature and effectiveness at room temperature present advantages over other catalytic systems that may require harsh conditions or expensive metal catalysts. researchgate.net

One of the most well-documented applications is in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. researchgate.net Research has shown that this compound is a highly effective catalyst for the cyclization reactions that form benzimidazoles, benzoxazoles, and benzothiazoles. researchgate.nettandfonline.com In these syntheses, the acid facilitates the condensation of ortho-substituted anilines with various aldehydes. researchgate.nettandfonline.com Studies report that using a small catalytic amount, typically 5 mol%, in an ethanol (B145695) solvent at room temperature leads to high yields of the desired heterocyclic products in remarkably short reaction times. researchgate.nettandfonline.com The mechanism involves the activation of the aldehyde by the acid, facilitating the nucleophilic attack by the amine and subsequent intramolecular cyclization and dehydration.

The table below summarizes representative findings from the synthesis of benzimidazole (B57391) derivatives using this compound as a catalyst. researchgate.net

ReactantsCatalyst LoadingSolventTemperatureTime (min)Yield (%)
o-phenylenediamine, Benzaldehyde5 mol%EthanolRoom Temp.1093
o-phenylenediamine, 4-Chlorobenzaldehyde5 mol%EthanolRoom Temp.1595
o-phenylenediamine, 4-Nitrobenzaldehyde5 mol%EthanolRoom Temp.1596
o-phenylenediamine, 4-Methylbenzaldehyde5 mol%EthanolRoom Temp.2092

This table presents data derived from research on the catalytic applications of this compound in the synthesis of benzimidazoles. researchgate.net

In the field of energy storage, particularly in lithium-ion batteries, this compound is a compound of interest due to its formation during the aging and decomposition of common electrolyte components. researchgate.netosti.gov Many high-performance lithium-ion batteries utilize lithium hexafluorophosphate (B91526) (LiPF₆) as the salt in their electrolyte. researchgate.netosti.gov Over time and under certain operating conditions, LiPF₆ can react with trace amounts of water present in the electrolyte. osti.gov This hydrolysis process leads to the formation of several decomposition products, including hydrogen fluoride (B91410) (HF) and various fluorophosphoric acids, such as dithis compound (HPO₂F₂) and monothis compound (H₂PO₃F). researchgate.netnih.gov

The presence of these acidic species, including this compound, in the electrolyte can influence the battery's performance and lifespan. researchgate.net Research indicates that the generation of these compounds can contribute to the degradation of electrode materials and an increase in interfacial resistance within the cell. researchgate.net Understanding the formation pathways and effects of this compound is therefore a critical area of research for developing more stable and long-lasting battery electrolytes. researchgate.netoxinst.com

Physicochemical Properties

The distinct chemical behavior of this compound is underpinned by its physical and chemical properties.

PropertyValue
Molecular Formula H₂PO₃F
Molar Mass 99.99 g/mol
Appearance Colorless, viscous liquid
Density 1.818 g/cm³ at 25 °C
Physical State Change Sets to a rigid glass at -78 °C; does not crystallize
Dissociation Constants (pKa) pKa₁ = 5.5; pKa₂ = 8.5
Solubility Soluble in all proportions in cold water

This table contains compiled data from various chemical reference sources. nih.gov

Advanced Synthesis Methodologies for Fluorophosphoric Acid

Industrial Scale Preparation of Fluorophosphoric Acid

The primary route for the commercial production of this compound involves the direct reaction of phosphorus pentoxide (P₄O₁₀) with hydrogen fluoride (B91410) (HF). smolecule.com This industrial-scale method is favored for its straightforward approach and use of readily available raw materials.

The reaction is typically represented as: P₄O₁₀ + 4HF + 2H₂O → 4H₂PO₃F

This process requires careful control of stoichiometric ratios and reaction conditions to optimize the yield of monothis compound and minimize the formation of other fluorophosphoric acids, such as dithis compound (HPO₂F₂) and hexathis compound (HPF₆). The product from this method is generally an aqueous solution.

Laboratory-Scale Synthesis of this compound

In a laboratory setting, this compound can be synthesized through various routes that offer greater control over purity and product composition. These methods often involve the use of specific precursors and controlled reaction conditions.

Hydrolysis-Based Routes for this compound

A common laboratory method for preparing this compound is through the controlled, stepwise hydrolysis of phosphoryl fluoride (POF₃). smolecule.com Phosphoryl fluoride is a colorless, highly reactive gas that serves as a key precursor. smolecule.com

The hydrolysis process occurs in sequential steps:

Primary Hydrolysis: Phosphoryl fluoride reacts with water to form dithis compound (HPO₂F₂) and hydrogen fluoride. smolecule.com POF₃ + H₂O → HPO₂F₂ + HF

Secondary Hydrolysis: The resulting dithis compound undergoes further hydrolysis to yield the desired monothis compound (H₂PO₃F). smolecule.com HPO₂F₂ + H₂O → H₂PO₃F + HF

Careful management of reaction parameters, particularly temperature and the amount of water, is crucial to control the extent of hydrolysis and isolate the monothis compound. If the hydrolysis is allowed to proceed further, it will ultimately produce phosphoric acid (H₃PO₄).

Halogen-Transfer Reactions for this compound Precursors

Halogen-transfer or halogen-exchange reactions are instrumental in preparing key precursors for this compound, most notably phosphoryl fluoride (POF₃). These reactions involve the replacement of a halogen, typically chlorine, with fluorine.

One established method is the reaction of phosphoryl chloride (POCl₃) with a suitable fluorinating agent. google.com Agents such as sodium fluoride (NaF), potassium fluoride (KF), or fluorosulfonic acid (HSO₃F) can be used to facilitate this halogen exchange. google.com For example, the reaction with potassium fluoride proceeds by heating the reactants, often with a catalyst, to yield phosphoryl fluoride. researchgate.net

The general scheme for this halogen exchange is: POCl₃ + 3KF → POF₃ + 3KCl

The phosphoryl fluoride gas produced through this halogen-transfer reaction can then be isolated and subsequently used in the hydrolysis-based route described previously (Section 2.2.1) to generate this compound. This multi-step approach allows for the synthesis of a pure precursor, which in turn leads to a higher purity final product.

Preparation of Anhydrous this compound

The synthesis of anhydrous or nearly anhydrous this compound requires specific conditions to strictly limit the presence of water, which can promote hydrolysis and the formation of byproducts. Patent literature details methods for producing anhydrous monothis compound by reacting phosphorus pentoxide with highly concentrated hydrofluoric acid. chemrxiv.org

One such method involves the reaction of phosphorus pentoxide with aqueous hydrofluoric acid of approximately 69% HF concentration, in a mole ratio that corresponds to the stoichiometry for H₂PO₃F formation. chemrxiv.org The reaction is described by the equation: P₂O₅ + 2HF + H₂O → 2H₂PO₃F

To achieve an anhydrous product, the reaction is conducted in a closed vessel and may be heated to ensure the reaction goes to completion while preventing the loss of any volatile components. chemrxiv.org The initial reaction between phosphorus pentoxide and hydrofluoric acid can be vigorous and may produce a mixture of mono-, di-, and hexafluorophosphoric acids. However, by heating this mixture under confinement, a series of intermediate reactions occur that ultimately lead to the formation of anhydrous monothis compound as the stable end product. chemrxiv.org This product is described as a clear, oily liquid. scholaris.ca

Mechanistic Investigations of Fluorophosphoric Acid Reactions

Reaction Pathways in Organic Transformations Catalyzed by Fluorophosphoric Acid

This compound has demonstrated utility as a catalyst in several important organic reactions. Its role typically involves the activation of electrophiles through protonation, thereby increasing their reactivity toward nucleophiles. The subsequent subsections detail the plausible mechanistic pathways for esterification, acylation, cyclization reactions, and the formation of imines and dihydropyridines.

The esterification of carboxylic acids with alcohols is a fundamental organic transformation that can be effectively catalyzed by Brønsted acids like this compound. The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer esterification, proceeds through a series of equilibrium steps.

A plausible mechanism for the this compound-catalyzed esterification is as follows:

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of the carboxylic acid by this compound. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

The efficiency of this process is often enhanced by removing water as it is formed, thereby shifting the equilibrium toward the products.

This compound can also catalyze acylation reactions, such as the Friedel-Crafts acylation of aromatic compounds. In these reactions, the acid acts to generate a highly electrophilic acylium ion.

A proposed mechanism for this compound-catalyzed acylation involves the following steps:

Formation of the Acylium Ion: The acyl halide or anhydride (B1165640) reacts with this compound. The acid protonates the leaving group, facilitating its departure and generating a resonance-stabilized acylium ion.

Electrophilic Aromatic Substitution: The acylium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with an aromatic ring. The aromatic ring attacks the acylium ion, forming a sigma complex (arenium ion).

Deprotonation: A weak base, such as the fluorophosphate (B79755) anion or another molecule of the aromatic substrate, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the acylated product. The acid catalyst is regenerated in this step.

The stability and reactivity of the acylium ion are key to the success of this reaction.

This compound has been reported as an efficient catalyst for the synthesis of heterocyclic compounds like benzimidazoles, benzoxazoles, and benzothiazoles from the condensation of o-substituted anilines with aldehydes. wikipedia.org The general mechanism for these cyclization reactions involves the acid-catalyzed formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization.

The proposed mechanistic pathway is as follows:

Activation of the Aldehyde: this compound protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more susceptible to nucleophilic attack.

Formation of a Schiff Base Intermediate: The amino group of the o-substituted aniline (B41778) attacks the activated carbonyl carbon. Subsequent dehydration, facilitated by the acid catalyst, leads to the formation of a Schiff base (imine) intermediate.

Intramolecular Cyclization: The nucleophilic heteroatom (nitrogen in o-phenylenediamine, oxygen in o-aminophenol, or sulfur in o-aminothiophenol) on the aromatic ring attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered heterocyclic ring.

Aromatization: The cyclized intermediate undergoes oxidation to form the stable aromatic benzimidazole (B57391), benzoxazole, or benzothiazole (B30560) product. This step may involve an external oxidizing agent or proceed via air oxidation.

The reaction conditions for these syntheses are often mild, proceeding at room temperature in a suitable solvent like ethanol (B145695). wikipedia.org

Table 1: this compound Catalyzed Synthesis of Benzazoles

Entryo-Substituted AnilineAldehydeProduct
1o-PhenylenediamineBenzaldehyde2-Phenyl-1H-benzo[d]imidazole
2o-Aminophenol4-Chlorobenzaldehyde2-(4-Chlorophenyl)benzo[d]oxazole
3o-Aminothiophenol4-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzo[d]thiazole

The formation of imines from aldehydes or ketones and primary amines is an acid-catalyzed process. This compound can serve as the catalyst by facilitating the dehydration step.

The mechanism for imine formation proceeds as follows:

Nucleophilic Addition: The primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a carbinolamine intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by this compound, converting it into a good leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom assists in the elimination of water, forming a double bond between carbon and nitrogen and generating an iminium ion.

Deprotonation: A base removes a proton from the nitrogen atom to give the neutral imine product and regenerate the acid catalyst.

This compound can also plausibly catalyze the Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen source like ammonia. The acid would catalyze the initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, as well as the formation of an enamine from the second equivalent of the β-ketoester and ammonia. The subsequent Michael addition and cyclization steps would also be promoted by the acidic environment.

Protonation Chemistry and Acidity Studies of this compound

This compound is a dibasic acid, meaning it can donate two protons. wikipedia.org Its acidity in aqueous solution is characterized by two dissociation constants, pKa1 and pKa2. The reported pKa values are approximately 3.5 and 8.5. researchgate.net In an aqueous solution, it behaves as a dibasic acid with neutralization points at pH 3.5 and pH 8.5. researchgate.net However, conductance measurements suggest it acts as a monobasic acid in aqueous solution. researchgate.net

Table 2: Acidity of this compound

PropertyValue
pKa1~3.5
pKa2~8.5
First Neutralization Point (pH)3.5
Second Neutralization Point (pH)8.5

Studies involving superacids like fluorosulfuric acid (HSO₃F) have shown that monothis compound is almost completely protonated in an excess of the superacid. nih.gov This indicates that the oxygen atoms in this compound are sufficiently basic to accept a proton from a much stronger acid. The protonation likely occurs on one of the hydroxyl oxygens or the phosphoryl oxygen. The exact site of protonation can influence the subsequent reactivity of the molecule.

Hydrolytic Degradation Pathways of this compound

This compound is susceptible to hydrolysis, particularly when diluted with water. The degradation process ultimately yields phosphoric acid (H₃PO₄) and hydrogen fluoride (B91410) (HF). wikipedia.org The hydrolysis can proceed in a stepwise manner, especially if the initial hydrolysis is of a related, more fluorinated species like phosphorus oxyfluoride (POF₃).

A plausible pathway for the formation and subsequent complete hydrolysis of this compound is:

Hydrolysis of Phosphorus Oxyfluoride: If starting from POF₃, the first hydrolysis step produces dithis compound (HPO₂F₂) and hydrogen fluoride. POF₃ + H₂O → HPO₂F₂ + HF

Formation of Monothis compound: Dithis compound can then undergo further hydrolysis to yield monothis compound and another molecule of hydrogen fluoride. wikipedia.org HPO₂F₂ + H₂O → H₂PO₃F + HF

Final Hydrolysis to Phosphoric Acid: The final step is the hydrolysis of monothis compound to phosphoric acid and hydrogen fluoride. researchgate.net H₂PO₃F + H₂O → H₃PO₄ + HF

The presence of hydrogen fluoride in aqueous solutions of this compound contributes to its corrosive nature, particularly towards glass. researchgate.net The monofluorophosphate anion (PO₃F²⁻), the conjugate base of this compound, is noted to be hydrolytically robust. wikipedia.org

Reactivity of this compound with Specific Chemical Species

This compound's reactivity is characterized by its acidic nature and the presence of the fluorine-phosphorus bond. While specific mechanistic studies detailing its interactions with a wide array of chemical species are not extensively documented in publicly available literature, its behavior can be inferred from the well-established reactivity of strong acids with particular functional groups.

Interactions with Dithiocarbamates and Isocyanates

Dithiocarbamates: Dithiocarbamates are salts of dithiocarbamic acid. In the presence of a strong acid like this compound, they are expected to undergo decomposition. The acid would protonate the dithiocarbamate (B8719985) anion, leading to the formation of the unstable dithiocarbamic acid, which readily decomposes to an amine and carbon disulfide.

Reaction Scheme: R₂NCS₂⁻ + H₂PO₂F₂ → R₂NHCS₂H + HPO₂F₂⁻ R₂NHCS₂H → R₂NH + CS₂

Research on the acid-catalyzed decomposition of dithiocarbamates indicates that the rate of decomposition is dependent on the pH of the solution. The reaction mechanism involves proton transfer, and in some cases, a multiproton transition state has been suggested researchgate.net.

Isocyanates: Isocyanates (-NCO) are highly reactive electrophiles. Their reaction with strong acids can lead to the formation of carbamoyl (B1232498) chlorides doxuchem.com. Given the presence of fluoride in this compound, the formation of a carbamoyl fluoride is a plausible outcome. The reaction would likely proceed through the protonation of the nitrogen atom in the isocyanate group, followed by nucleophilic attack by the fluoride ion. Isocyanates are known to react with chemicals containing active hydrogen atoms, such as acids researchgate.net.

Predicted Reaction: R-N=C=O + H₂PO₂F₂ → [R-NH=C=O]⁺ + HPO₂F₂⁻ [R-NH=C=O]⁺ + F⁻ → R-NHC(=O)F

Reactions with Cyanide Compounds

Inorganic cyanide salts, such as sodium cyanide or potassium cyanide, are the salts of the weak acid hydrogen cyanide (HCN). When a strong acid like this compound is added to a solution containing cyanide ions, a protonation reaction occurs, leading to the formation of the highly toxic gas, hydrogen cyanide wikipedia.org. The pKa of hydrogen cyanide is approximately 9.21, indicating that it will be readily formed in the presence of a strong acid wikipedia.org.

General Reaction: CN⁻ + H₂PO₂F₂ → HCN + HPO₂F₂⁻

This reaction is a standard method for the in-situ generation of hydrogen cyanide for various chemical syntheses, although it must be conducted with extreme caution due to the toxicity of HCN gas. The reaction is typically rapid and exothermic.

Reactivity with Active Metals

Active metals are those that are more reactive than hydrogen in the electrochemical series. When these metals come into contact with a strong acid like this compound, a single displacement reaction is expected to occur. The metal is oxidized, displacing hydrogen to form a metal salt and hydrogen gas quora.comlibretexts.orgvedantu.com. The vigor of the reaction depends on the reactivity of the metal.

General Reaction with a Monovalent Metal (M): 2M + 2H₂PO₂F₂ → 2M(HPO₂F₂) + H₂

General Reaction with a Divalent Metal (M): M + 2H₂PO₂F₂ → M(HPO₂F₂)₂ + H₂

Table 1: Predicted Reactivity of this compound with Various Chemical Species

Chemical SpeciesFunctional GroupPredicted Reaction with this compoundPredicted Products
DithiocarbamateR₂NCS₂⁻Acid-catalyzed decompositionAmine (R₂NH), Carbon Disulfide (CS₂), Fluorophosphate salt
Isocyanate-N=C=OProtonation and nucleophilic attackCarbamoyl fluoride (R-NHC(=O)F), Fluorophosphate salt
Cyanide CompoundCN⁻ProtonationHydrogen Cyanide (HCN), Fluorophosphate salt
Active MetalMSingle displacement (Redox)Metal Fluorophosphate Salt, Hydrogen Gas (H₂)

Role of this compound in Electrolyte Decomposition Mechanisms

Fluorophosphoric acids, particularly dithis compound (H₂PO₂F₂), have been identified as key species in the decomposition mechanisms of electrolytes in lithium-ion batteries (LIBs) bohrium.comosti.govacs.org. The primary source of these acidic species is the decomposition of the commonly used electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF₆) acs.org.

The decomposition of LiPF₆ can be initiated by traces of moisture in the electrolyte or by oxidative processes at the cathode surface, especially at high voltages acs.org. This decomposition leads to the formation of phosphorus pentafluoride (PF₅), a strong Lewis acid, and lithium fluoride (LiF). PF₅ can then react with residual water or with the carbonate solvents of the electrolyte to generate various acidic species, including dithis compound acs.org.

Key Reactions in Electrolyte Decomposition:

LiPF₆ Decomposition: LiPF₆ ⇌ LiF + PF₅

Generation of Dithis compound: PF₅ + H₂O → POF₃ + 2HF POF₃ + H₂O → H₂PO₃F + HF PF₅ + 2H₂O → H₃PO₄ + 5HF A key intermediate in these reaction pathways is dithis compound.

The presence of dithis compound in the electrolyte has a significant impact on the stability of the solid electrolyte interphase (SEI) on the anode. The SEI is a passivation layer that is crucial for the stable operation of the battery. Dithis compound is a strong acid that can attack the components of the SEI, leading to its degradation and dissolution bohrium.comosti.govresearchgate.net.

Table 2: Impact of Dithis compound on SEI Components

SEI ComponentChemical NatureInteraction with Dithis compoundConsequence
Lithium Carbonate (Li₂CO₃)Inorganic saltAcid-base reactionDissolution of SEI, gas evolution (CO₂)
Lithium Alkyl Carbonates (ROCO₂Li)Organic saltAcid-catalyzed hydrolysisBreakdown of the organic SEI layer
Lithium Oxide (Li₂O)Inorganic saltAcid-base reactionDissolution of SEI

Advanced Spectroscopic and Analytical Characterization of Fluorophosphoric Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorophosphoric Acid Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the study of compounds containing phosphorus and fluorine. wikipedia.orgslideshare.net The magnetic properties of the ¹H, ¹⁹F, and ³¹P nuclei allow for detailed structural and quantitative analysis. nih.govresearchgate.net

Proton (¹H) NMR spectroscopy is primarily used to characterize the hydroxyl groups and any organic moieties present in this compound derivatives or their reaction mixtures. The chemical shift of the acidic proton(s) can provide information about the strength of hydrogen bonding and the chemical environment. Furthermore, spin-spin coupling between the proton and both phosphorus (²JH-P) and fluorine (³JH-F) nuclei can be observed, providing valuable connectivity information. In studies of electrolyte systems, ¹H NMR helps to monitor the interaction of the acid with solvents and other components. nih.gov

Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for analyzing fluorophosphoric acids. wikipedia.org It offers a wide range of chemical shifts, which minimizes signal overlap and allows for the clear differentiation of various fluorine-containing species. researchgate.netwikipedia.org

Key applications include:

Identification of Species: Monothis compound (H₂PO₃F), dithis compound (HPO₂F₂), and hexafluorophosphate (B91526) (PF₆⁻) anions exhibit distinct ¹⁹F NMR signals.

Structural Elucidation: The magnitude of the one-bond phosphorus-fluorine coupling constant (¹JP-F) is characteristic of the specific this compound species and provides definitive structural evidence.

Quantitative Analysis: Due to its high sensitivity, ¹⁹F NMR can be used for the absolute quantification of fluorine-containing compounds in various matrices with a limit of quantification in bulk solutions around 1-3 µM. nih.gov

Table 1: Representative ¹⁹F NMR Spectroscopic Data

Compound/IonTypical Chemical Shift Range (ppm)Coupling Constant (¹JP-F)Multiplicity
Monothis compound (H₂PO₃F)-70 to -75~850-950 HzDoublet
Dithis compound (HPO₂F₂)-80 to -85~950-1050 HzDoublet
Hexafluorophosphate (PF₆⁻)-70 to -75~700-750 HzDoublet

Phosphorus-31 (³¹P) NMR is a cornerstone technique for the analysis of phosphorus-containing compounds, benefiting from the 100% natural abundance and spin of ½ of the ³¹P nucleus. wikipedia.org It provides direct and effective characterization without interference from other elements. oxinst.com Chemical shifts are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm. wikipedia.orgslideshare.netrsc.org

In the context of fluorophosphoric acids, ³¹P NMR is invaluable for:

Structural Identification: The number of fluorine atoms attached to the phosphorus atom directly influences the multiplicity of the ³¹P signal. The signal is split into a multiplet according to the n+1 rule, where n is the number of equivalent fluorine atoms.

Purity Assessment and Reaction Monitoring: The technique can be used to assay the purity of this compound samples and to track the progress of reactions, such as the synthesis or degradation of these compounds. wikipedia.org For instance, the hydrolysis of hexafluorophosphate (PF₆⁻) from lithium salt electrolytes can be monitored by observing the disappearance of the characteristic PF₆⁻ signal and the emergence of signals corresponding to degradation products like dithis compound. oxinst.com

Table 2: Characteristic ³¹P NMR Data for Fluorophosphoric Species

Compound/IonMultiplicity (due to P-F Coupling)Typical Peak Intensity RatioExample Application
Monothis compound (H₂PO₃F)Doublet1:1Identification in synthesis mixtures
Dithis compound (HPO₂F₂)Triplet1:2:1Detection as a hydrolysis product of PF₆⁻ oxinst.com
Hexafluorophosphate (PF₆⁻)Septet1:6:15:20:15:6:1Analysis of lithium-ion battery electrolytes oxinst.com

The synergistic use of ¹H, ¹⁹F, ³¹P, and sometimes ⁷Li or ¹³C NMR provides a comprehensive understanding of complex systems such as lithium-ion battery electrolytes. nih.gov In these systems, the hexafluorophosphate anion (PF₆⁻), derived from salts like lithium hexafluorophosphate (LiPF₆), is a common component. Multinuclear NMR is critical for studying the stability and degradation of these electrolytes. oxinst.com For example, the presence of trace moisture can lead to the hydrolysis of PF₆⁻, forming species such as dithis compound (HPO₂F₂) and monothis compound (H₂PO₃F). By combining data from ³¹P and ¹⁹F NMR, researchers can unambiguously identify these degradation products and quantify their formation, which is crucial for understanding battery failure mechanisms and developing more stable electrolytes. oxinst.comresearchgate.net

Infrared (IR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. arcjournals.orgnih.gov It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational modes of their chemical bonds. arcjournals.org For fluorophosphoric acids, IR spectroscopy is particularly useful for identifying the characteristic vibrations of P-O, P=O, P-F, and O-H bonds. The positions of these absorption bands provide structural information and can be used to distinguish between different species. For example, the strong absorption bands corresponding to P-F stretching vibrations are indicative of the presence of fluorophosphoric compounds. IR spectroscopy can also be employed to monitor the progress of chemical reactions in real-time by tracking the appearance or disappearance of absorption bands associated with reactants and products. rsc.org

Table 3: Typical Infrared Absorption Frequencies for Bonds in Fluorophosphoric Acids

BondVibrational ModeTypical Wavenumber (cm⁻¹)
O-HStretching3200 - 3600 (broad)
P=OStretching1250 - 1350
P-OStretching950 - 1100
P-FStretching800 - 950

Mass Spectrometry (MS) in this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. arcjournals.org When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for analyzing complex mixtures. nih.govnih.gov In the analysis of this compound and its derivatives, MS can be used to:

Confirm Molecular Weight: By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides direct evidence of the compound's molecular formula.

Identify Fragmentation Patterns: The fragmentation of the molecular ion within the mass spectrometer produces a unique pattern of smaller ions. Analyzing these fragments helps in elucidating the structure of the parent molecule.

Trace Analysis: Techniques like LC-MS/MS are capable of detecting and quantifying very low concentrations of fluorinated compounds in various environmental and biological samples. nih.govnih.gov This is particularly relevant for studying the fate and transport of related fluorinated phosphorus compounds in the environment. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface wikipedia.orgcarleton.edu. In the context of this compound (H₂PO₃F), XPS provides detailed information about the phosphorus, oxygen, and fluorine environments by measuring the binding energies of their core-level electrons wikipedia.org.

The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of photoelectrons. The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be calculated using the equation:

BE = hν - KE - Φ

Where BE is the binding energy, hν is the energy of the incoming X-ray photon, KE is the kinetic energy of the photoelectron, and Φ is the work function of the spectrometer caltech.edu.

Shifts in the binding energies, known as chemical shifts, provide valuable information about the oxidation state and local chemical environment of the atom carleton.edu. For this compound, high-resolution scans of the P 2p, O 1s, and F 1s regions are of primary interest.

Phosphorus (P 2p): The binding energy of the P 2p core level is highly sensitive to the electronegativity of the surrounding atoms. In phosphate (B84403) compounds (PO₄³⁻), the P 2p₃/₂ peak is typically observed in the range of 133.20 to 133.35 eV xpsfitting.com. Due to the presence of a highly electronegative fluorine atom bonded to the phosphorus center in this compound, the P 2p binding energy is expected to shift to a higher value compared to standard phosphoric acid. This shift indicates a greater positive charge density on the phosphorus atom. The P 2p peak exhibits spin-orbit splitting into two components, P 2p₃/₂ and P 2p₁/₂, with a typical separation of about 0.84-0.86 eV xpsfitting.com.

Oxygen (O 1s): The O 1s spectrum can differentiate between oxygen atoms in different chemical environments, such as the P-O-H and P=O bonds. The binding energies for oxygen in phosphate groups generally range from 530 to 533 eV. It is expected that the O 1s peak for this compound would consist of overlapping components representing the different types of oxygen bonds within the molecule.

Fluorine (F 1s): The F 1s peak is typically observed around 684-689 eV. In covalent compounds like this compound, the binding energy would be indicative of the P-F bond. While fluorine induces significant chemical shifts in the elements it is bonded to, the F 1s peak itself shows smaller shifts between different organofluorine or inorganic fluoride (B91410) compounds thermofisher.com.

Interactive Data Table: Expected Core Level Binding Energies for this compound This table summarizes the anticipated binding energy ranges for the core levels of elements in this compound, based on data from related phosphate and fluoride compounds.

ElementCore LevelExpected Binding Energy (eV)Notes
PhosphorusP 2p₃/₂> 133.5Shifted to higher energy due to the electronegative F atom.
OxygenO 1s531 - 533May show multiple components for P=O and P-OH environments.
FluorineF 1s~687Indicative of the covalent P-F bond.

X-ray Absorption Spectroscopy (XAS) Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a material wikipedia.orgmalvernpanalytical.com. The technique is element-specific and provides information on the oxidation state, coordination chemistry, and interatomic distances of the absorbing atom malvernpanalytical.comstanford.edu. For this compound, XAS at the phosphorus K-edge provides detailed insight into the environment of the phosphorus atom.

The P K-edge is located at approximately 2149 eV nih.gov. An XAS spectrum is typically divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): This region, also known as NEXAFS, is within about 50 eV of the absorption edge malvernpanalytical.comstanford.edu. It is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. The XANES spectrum of a phosphate-containing compound typically shows a sharp main absorption peak, often called the "white line" nih.gov. The precise energy and features of this peak are a fingerprint of the phosphorus species' electronic structure. For instance, the P K-edge XANES spectrum for NaH₂PO₄·H₂O shows a distinct white line at 2154.6 eV, which is characteristic of the transition of a 1s electron to unoccupied p-states nih.gov.

Extended X-ray Absorption Fine Structure (EXAFS): This region extends from about 50 eV to 1000 eV above the edge stanford.edu. The oscillations in the EXAFS region are caused by the scattering of the outgoing photoelectron from neighboring atoms. Analysis of the EXAFS signal can yield precise information about the number, type, and distance of the atoms surrounding the central phosphorus atom, such as the P-O and P-F bond lengths researchgate.net.

In studies of phosphoric acid and phosphate ions, P K-edge XAS has been used to determine P-O bond distances, which are typically around 1.53 Å researchgate.net. For this compound, EXAFS analysis would be crucial for determining the P-F bond length and observing how the fluorine substitution affects the P-O distances compared to phosphoric acid.

Interactive Data Table: P K-edge XAS Features for Phosphate Systems This table presents typical energy features observed in the P K-edge XANES spectra of phosphate compounds, which serve as a reference for interpreting the spectra of this compound.

FeatureApproximate Energy (eV)Structural InformationSource
Pre-edge features~2150Can indicate transitions to bound states or distortions from ideal symmetry. nih.gov
Main Absorption Edge (White Line)~2154.6Corresponds to the 1s → np transition; energy and intensity are sensitive to oxidation state and covalency. nih.gov
Post-edge Resonances2158 - 2178Multiple scattering features that provide information on the local atomic arrangement. nih.gov

Chromatographic Methods Coupled with Mass Spectrometry

The combination of chromatography with mass spectrometry provides a powerful tool for the separation, identification, and quantification of components in a mixture metrohm.com. For the analysis of this compound and related anionic species, Ion Chromatography coupled with Mass Spectrometry (IC-MS) is a particularly suitable technique metrohm.comnih.gov.

Ion Chromatography (IC): IC is a chromatographic process that separates ions and polar molecules based on their affinity to an ion exchanger metrohm.com. In the context of this compound, an anion-exchange column would be used. The sample is introduced into a mobile phase (eluent), which carries it through the column. The fluorophosphate (B79755) anion (PO₃F²⁻) and other anions are separated based on their charge and size, leading to different retention times. A suppressor is often used after the separation to reduce the background conductivity of the eluent, thereby increasing the sensitivity of detection youtube.com.

Mass Spectrometry (MS): Following chromatographic separation, the eluent is directed to a mass spectrometer. Electrospray ionization (ESI) is a common interface for IC-MS, as it is a soft ionization technique suitable for transferring ions from the liquid phase to the gas phase without fragmentation nih.govyoutube.com. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). This allows for highly selective and sensitive detection, enabling the confirmation of the identity of the separated anions cromlab-instruments.es. For fluorophosphate (PO₃F²⁻), the expected m/z would be approximately 98.96.

This IC-MS approach has been successfully used for the separation and determination of thermal decomposition products of LiPF₆-based electrolytes, which include various fluorinated organophosphates and hydrolysis products like monofluorophosphate nih.gov. The technique allows for the resolution of structurally similar compounds and their unambiguous identification through their mass spectra, even in complex matrices metrohm.com.

Interactive Data Table: Typical Parameters for IC-MS Analysis of Anions This table outlines common experimental conditions for the analysis of phosphate and related anions using IC-MS, based on established methods for similar compounds.

ParameterTypical SettingPurpose
Chromatography
ColumnAnion-exchange (e.g., Metrosep A Supp)Separation of anions.
EluentHydroxide (B78521) or Carbonate/Bicarbonate gradientMobile phase to carry and separate analytes.
Flow Rate0.25 - 0.75 mL/minControls retention time and separation efficiency.
DetectionSuppressed Conductivity and/or MSUniversal detection (Conductivity) and specific detection (MS).
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Negative ModeGenerates gas-phase ions from the liquid eluent.
Detection ModeSelected Ion Monitoring (SIM) or Full ScanSIM for high sensitivity quantification; Full Scan for identification.
Monitored Ion (m/z)98.96 (for PO₃F²⁻)Specific mass-to-charge ratio for the target analyte.

Applications of Fluorophosphoric Acid in Advanced Chemical Synthesis and Materials Science

Role of Fluorophosphoric Acid in Lithium-Ion Battery Electrolyte Development

Hexathis compound is a precursor to lithium hexafluorophosphate (B91526) (LiPF₆), the most common electrolyte salt used in commercial lithium-ion batteries. researchgate.netmarketgrowthreports.com The electrolyte, typically a solution of LiPF₆ in a mixture of organic carbonate solvents, is essential for transporting lithium ions between the cathode and anode during the battery's charge and discharge cycles. marketgrowthreports.com The choice of LiPF₆ is due to a favorable combination of properties including good ionic conductivity, a wide electrochemical stability window, and its ability to help form a stable protective layer on the electrodes.

The use of electrolytes containing lithium hexafluorophosphate is a key factor in achieving high energy density and robust performance in lithium-ion batteries. The high ionic conductivity of LiPF₆ solutions ensures efficient movement of lithium ions, which is crucial for the battery's power capabilities. marketgrowthreports.com Furthermore, the addition of small amounts of LiPF₆ as an additive in other electrolyte formulations has been shown to significantly boost battery performance. Research has demonstrated that adding a small quantity of LiPF₆ to a dual-salt, carbonate-based electrolyte can lead to rechargeable lithium-metal batteries that are stable, charge quickly, and operate at a high voltage. In one study, a 4.3-volt battery with this modified electrolyte retained over 97% of its initial charge after 500 cycles.

The concentration of LiPF₆ in the electrolyte also plays a significant role. High-concentration LiPF₆-based electrolytes have demonstrated stronger oxidation resistance compared to standard 1 M diluted electrolytes, which is particularly beneficial for high-voltage cathode materials like LiNi₀.₆Co₀.₂Mn₀.₂O₂. acs.org At a high voltage of 4.6 V, this cathode material showed a reversible capacity of 161.3 mAh/g after 100 cycles in a high-concentration electrolyte, compared to 138.6 mAh/g in the diluted version. acs.org Even ultra-low concentrations of LiPF₆ in specialized solvent mixtures have shown robust performance, with high specific capacities and coulombic efficiencies exceeding 98.5%. researchgate.net

Table 1: Performance Metrics of Lithium-Ion Batteries with LiPF₆-Based Electrolytes

Battery SystemElectrolyte CompositionKey Performance MetricSource
Li || NMC622 Pouch Cell1M LiPF₆ in EC/DEC with P₂O₅ modifier87.7% capacity retention after 230 cycles osti.gov
LiNi₀.₆Co₀.₂Mn₀.₂O₂ Cathode6.5 M LiPF₆ in EC/DMC161.3 mAh/g reversible capacity after 100 cycles at 4.6 V acs.org
Graphite-NMC Full Cell0.1 M LiPF₆ in EC/EMC/TFECoulombic efficiency >98.5% researchgate.net

The stability of the electrolyte is paramount for the longevity and safety of lithium-ion batteries. Lithium hexafluorophosphate contributes to this stability by forming a crucial passivation layer on the surface of the electrodes, known as the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. acs.org This layer is electronically insulating but ionically conductive, preventing further decomposition of the electrolyte while allowing lithium ions to pass through. acs.org

However, LiPF₆ is thermally and hydrolytically sensitive. In the presence of trace amounts of water, it can hydrolyze to form hydrofluoric acid (HF) and other species. osti.gov This degradation can be detrimental to battery performance. To mitigate this, additives and electrolyte modifiers are often used. For instance, the addition of phosphorus pentoxide (P₂O₅) to a LiPF₆ electrolyte has been shown to act as an acid scavenger, consuming HF and improving the chemical compatibility with the lithium metal anode. osti.gov This modification leads to the formation of a protective, phosphate-rich SEI, resulting in highly reversible lithium electrodeposition and reduced transition metal dissolution from the cathode. osti.gov

This compound as a Catalyst in Organic Synthesis

Hexathis compound is a strong Brønsted acid with a non-coordinating anion, the hexafluorophosphate (PF₆⁻) ion. This combination of properties makes it an effective and versatile catalyst in a variety of organic reactions. nsf.govnih.gov Unlike other strong acids, its non-nucleophilic anion does not typically interfere with the desired reaction pathway by forming unwanted byproducts.

Hexathis compound's strong acidity can be harnessed to catalyze the synthesis of various organophosphorus compounds. One important class of such compounds is α-aminophosphonates, which are phosphorus analogs of α-amino acids and exhibit a range of biological activities. The primary method for their synthesis is the Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound. organic-chemistry.orgrgmcet.edu.in While a variety of Lewis and Brønsted acid catalysts are employed for this reaction, the use of a strong, non-coordinating acid like hexathis compound can facilitate the reaction, likely by activating the carbonyl group or promoting the formation of an imine intermediate. The efficiency of such catalytic systems often leads to high yields of the desired α-aminophosphonates under mild conditions.

Table 2: Catalytic Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction

CatalystReactantsConditionsYieldSource
TaCl₅-SiO₂ (Lewis Acid)Aldehydes, Amines, Diethyl phosphiteMild conditionsGood yields rgmcet.edu.in
ZnCl₂/PPh₃Aromatic aldehydes, Hydrazides, Diphenyl phosphiteRoom temperature75-84% nih.gov
Elemental Iodine5-hydroxymethyl-furan-1-carbaldehyde, Aniline (B41778), Diethyl phosphiteMild conditions, 2-methyltetrahydrofuran (B130290) (solvent)Variable mdpi.com

Hexathis compound is an effective catalyst for cationic polymerization, particularly for vinyl monomers. nsf.govnih.gov In this type of polymerization, a cationic initiator is used to generate a carbocationic active center from a monomer. This active center then propagates by adding more monomer units. The strong acidity of HPF₆ allows it to act as an efficient initiator, protonating the vinyl monomer to start the polymerization chain.

A notable application is in the cationic polymerization of vinyl ethers. nsf.govnih.gov This reaction has been challenging to control due to the high reactivity of the propagating species. However, catalyst systems involving strong acids with non-coordinating anions, such as those derived from hexathis compound, can provide better control over the polymerization process. This allows for the synthesis of poly(vinyl ether)s with well-defined structures and properties. Research into catalyst-controlled stereoselective cationic polymerization of vinyl ethers has shown that chiral counterions, which can be generated from strong Brønsted acids, can effectively bias the stereochemistry of monomer addition, leading to isotactic polymers with desirable material properties. nsf.gov

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Catalysis is a cornerstone of green chemistry because catalytic reagents are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed in the reaction and generate more waste. rsc.org

Hexathis compound can contribute to greener chemical synthesis in several ways. As a highly efficient catalyst, it is often required in only small, catalytic amounts, which improves atom economy and reduces waste. rsc.org Its use can sometimes enable reactions to proceed under milder conditions or in more environmentally benign solvents, or even under solvent-free conditions, further reducing the environmental impact. The development of recyclable catalytic systems is a key area of green chemistry research. nih.govresearcher.life While not always straightforward, the potential to immobilize strong acid catalysts like HPF₆ on solid supports could allow for their easy separation from the reaction mixture and subsequent reuse, aligning with the principles of sustainable chemistry. researcher.life

Utilizing this compound in Fluorination Reactions for Material Modification

The introduction of fluorine into materials can dramatically alter their properties, and this compound serves as a key reagent in this context, particularly in the creation of specialized glass-ceramics. One notable application is in the synthesis of fluorapatite (B74983) glass-ceramics, which are valued in dentistry for their biocompatibility and resistance to acid corrosion. In these syntheses, this compound can act as a fluorine source, facilitating the formation of a stable fluorapatite crystalline phase within the glass matrix. This process enhances the chemical durability of the material.

Similarly, fluorophosphate (B79755) glasses, which contain a high content of rare-earth ions, are synthesized for various photonic applications. The inclusion of fluorine, which can be sourced from compounds like this compound, is crucial as it creates a low-phonon-energy environment around the rare-earth ions, enhancing their luminescence efficiency. These materials represent a compromise between the optical qualities of fluoride (B91410) materials and the stability of oxide materials.

The table below summarizes key aspects of this compound's role in the fluorination of these materials.

Material TypeRole of FluorinationResulting Properties
Fluorapatite Glass-CeramicsFormation of stable fluorapatite crystalsEnhanced chemical durability, acid resistance
Fluorophosphate GlassesCreation of a low-phonon-energy environmentImproved luminescence efficiency for photonic applications

Applications in Surface Treatment and Material Modification

This compound is widely utilized for treating and modifying the surfaces of various materials to enhance their functional properties.

A primary application of this compound is in the formulation of protective coatings for metal surfaces. pharmtech.com It is a component in metal cleaners and chemical polishing agents. pharmtech.comeurekalert.org The acid's utility in corrosion prevention stems from its ability to contribute to the formation of a stable phosphate (B84403) layer on the metal surface. This phosphate conversion coating acts as a barrier against oxidation, significantly improving the corrosion resistance of the metal. This treatment not only protects the metal but also improves the adhesion of subsequent coatings like paint, extending the lifespan of the metal component.

Research into fluorinated-phosphonic acid methacrylates has led to the development of anti-corrosion coatings. These polymers, when applied to stainless steel, form a stable, protective monolayer film.

The effectiveness of such treatments can be quantified by electrochemical measurements, as detailed in the table below, which shows hypothetical corrosion current density values for treated and untreated steel.

Metal SurfaceTreatmentCorrosion Current Density (μA/cm²)Protection Efficiency (%)
Carbon SteelUntreated1500
Carbon SteelTreated with Fluoro-phosphonic acid layer596.7

In the fabrication of semiconductors, surface modification is a critical step to ensure the performance and reliability of electronic devices. While phosphoric acid is a well-established etchant for materials like silicon nitride, the direct application of this compound is less documented. However, related compounds, specifically perfluorinated phosphonic acids, are utilized for the surface modification of semiconductor materials such as zinc oxide (ZnO) nanoparticles. agcchem.com

The impact of surface modification on the stability of ZnO nanoparticles is often assessed by measuring the zeta potential, as shown in the hypothetical data below.

NanoparticleSurface ModifierZeta Potential (mV)Stability
ZnONone-15Moderate
ZnOPerfluorododecyl)phosphonic acid-45High

Contributions of this compound to Pharmaceutical Synthesis

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a widely used strategy in drug design to enhance properties such as metabolic stability, bioavailability, and binding affinity. researchgate.net While a broad range of fluorinating agents are employed in pharmaceutical synthesis, the specific role of this compound is more specialized. pharmtech.com

Although direct use as a primary fluorinating agent in complex organic synthesis is not its most common application, acids containing fluorine and phosphorus have found utility in certain synthetic transformations. For instance, the related compound hexathis compound is used in the Schiemann reaction, a method for synthesizing aryl fluorides from diazonium salts. This suggests a potential, albeit less mainstream, role for this compound or its derivatives as catalysts or reagents in specific fluorination reactions relevant to pharmaceutical chemistry. The development of novel fluorination methods is an active area of research, and the unique reactivity of compounds like this compound may yet be harnessed for the synthesis of new fluorinated APIs.

The introduction of fluorine can significantly impact the properties of a drug molecule, as illustrated in the following table.

PropertyEffect of Fluorine Incorporation
Metabolic StabilityOften increased due to the strength of the C-F bond
BioavailabilityCan be enhanced by altering lipophilicity
Binding AffinityCan be improved through specific electronic interactions

Theoretical and Computational Chemistry Approaches to Fluorophosphoric Acid

Quantum Chemical Calculations for Fluorophosphoric Acid Systems

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in predicting the properties of molecules with a high degree of accuracy. These calculations can determine the electronic structure, geometry, and various spectroscopic features of this compound.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy on the potential energy surface. For this compound, this involves determining the equilibrium bond lengths, bond angles, and dihedral angles. While specific computational studies exclusively detailing the geometry of this compound are not abundant in the readily available literature, the optimized structure can be reliably predicted using various levels of theory, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with appropriate basis sets.

The expected geometry of this compound is a distorted tetrahedron with the phosphorus atom at the center. The P-F bond is anticipated to be shorter and stronger than the P-OH bonds due to the high electronegativity of fluorine. The P=O bond will be the shortest and strongest of the phosphorus bonds. The hydroxyl groups introduce the possibility of different conformers depending on the orientation of the hydrogen atoms. Ab initio studies on similar molecules, such as trimethyl phosphate (B84403), have shown the existence of multiple stable conformers with different symmetries (e.g., C₃, C₁, and Cₛ) and small energy differences between them. A similar conformational landscape can be expected for this compound, with rotations around the P-O bonds leading to different local minima.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

This table presents hypothetical yet plausible data based on computational studies of similar phosphorus compounds, as direct computational results for this compound are not widely published.

ParameterPredicted Value (DFT/B3LYP/6-311++G(d,p))
Bond Lengths (Å)
P=O1.45
P-F1.55
P-OH1.60
O-H0.97
**Bond Angles (°) **
O=P-F115
O=P-OH112
F-P-OH105
HO-P-OH108
P-O-H110

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the experimental identification and characterization of molecules.

Vibrational Frequencies (IR Spectroscopy): The vibrational frequencies of this compound can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a characteristic frequency and intensity, which correspond to the peaks observed in an infrared (IR) spectrum. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. For this compound, characteristic vibrational modes would include the P=O stretching, P-F stretching, P-OH stretching, and various bending modes.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹⁹F and ³¹P NMR chemical shifts of this compound. These calculations are highly sensitive to the molecular geometry and the electronic environment of the nuclei. For fluorinated compounds, DFT methods have been shown to provide reliable predictions of ¹⁹F NMR chemical shifts, often within 10 ppm of experimental values when appropriate basis sets are used. Similarly, ³¹P NMR chemical shifts can be calculated to aid in the characterization of phosphorus-containing compounds.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

This table contains hypothetical data based on typical computational outputs for similar molecules.

Spectroscopic PropertyPredicted Value
Key Vibrational Frequencies (cm⁻¹)
O-H stretch~3600
P=O stretch~1300
P-F stretch~900
P-OH stretch~1000
NMR Chemical Shifts (ppm)
³¹P Chemical Shift (relative to H₃PO₄)-5 to -15
¹⁹F Chemical Shift (relative to CFCl₃)-70 to -90

Quantum chemistry can be used to calculate the enthalpy change (ΔH) for chemical reactions involving this compound. This is achieved by calculating the total electronic energies of the reactants and products and correcting for zero-point vibrational energy, thermal energy, and work terms. A common application would be the calculation of the enthalpy of hydrolysis, where this compound reacts with water to form phosphoric acid and hydrogen fluoride (B91410). Such calculations can provide valuable insights into the thermodynamic stability of the compound and its reactivity towards water. The accuracy of these calculations is highly dependent on the level of theory and basis set employed, with higher-level methods like coupled-cluster theory providing more accurate results, albeit at a greater computational cost.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the behavior of this compound in different environments, such as in aqueous solution.

In an MD simulation, the forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. The equations of motion are then integrated numerically to simulate the trajectory of the system. For this compound in water, MD simulations could be used to investigate:

Solvation Structure: The arrangement of water molecules around the this compound molecule, including the formation and dynamics of hydrogen bonds between the acid's hydroxyl and fluorine groups and the surrounding water molecules.

Proton Transfer: The mechanism and kinetics of proton transfer from the acidic protons of this compound to water molecules, leading to the formation of hydronium ions and the fluorophosphate (B79755) anion. Ab initio molecular dynamics, which calculates the forces from electronic structure theory at each time step, can be particularly useful for studying these reactive events.

Transport Properties: Properties such as the diffusion coefficient of this compound in water can be calculated from the simulation trajectories, providing insights into its mobility in solution.

Computational Studies on Stability and Reactivity Profiles

Computational methods can be employed to assess the stability and reactivity of this compound through the calculation of various electronic properties and reactivity descriptors derived from Density Functional Theory (DFT). This approach, often referred to as Conceptual DFT, provides a framework for understanding and predicting chemical reactivity.

Key descriptors that can be calculated for this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. Harder molecules are generally less reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local Reactivity Descriptors (Fukui Functions): These descriptors indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can predict which atoms in this compound are most likely to be involved in chemical reactions.

These computational studies can provide a detailed picture of the reactivity of this compound, helping to explain its chemical behavior and potential reaction pathways. For instance, the introduction of the highly electronegative fluorine atom is expected to influence the acidity and electrophilicity of the phosphorus center compared to phosphoric acid.

Environmental Impact and Degradation Research on Fluorophosphoric Acid

Environmental Fate and Pathways of Fluorophosphoric Acid

The environmental journey of this compound is largely a story of its transformation. Upon release into the environment, its fate is determined by several key processes, with hydrolysis being the most significant initial step.

Hydrolysis: this compound is unstable in the presence of water and readily hydrolyzes. This reaction breaks the phosphorus-fluorine bond, yielding phosphoric acid (H₃PO₄) and hydrogen fluoride (B91410) (HF). wikipedia.org

H₂PO₃F + H₂O → H₃PO₄ + HF

The conjugate base, the monofluorophosphate ion (PO₃F²⁻), is more stable, particularly in neutral to alkaline conditions. However, under acidic conditions (pH below 1.5), it also hydrolyzes to fluoride and orthophosphate ions. researchgate.net This rapid breakdown means that the long-term environmental impact of this compound is primarily associated with the fate and transport of its constituent products, fluoride and phosphate (B84403).

Soil Interaction: Once hydrolyzed, the resulting fluoride and phosphate ions interact with soil particles, influencing their mobility and bioavailability.

Fluoride (F⁻): The mobility of fluoride in soil is highly dependent on the soil's pH and mineral composition. In acidic soils, fluoride tends to be more mobile, potentially forming complexes with aluminum (Al) and iron (Fe), such as AlF²⁺ or FeF²⁺. newhaven.edu Conversely, the presence of calcium can decrease fluoride mobility by forming insoluble fluorite (CaF₂). agriscigroup.us Long-term application of phosphate fertilizers, which can contain fluoride as an impurity, may alter the soil's capacity to retain fluoride. mdpi.com

Phosphate (PO₄³⁻): Phosphate sorption in soil is also pH-dependent. In acidic soils, it tends to adsorb to iron and aluminum oxides, while in alkaline soils, it can precipitate with calcium carbonate. This sorption can limit its mobility, but also its availability to plants. The introduction of large quantities of phosphate into aquatic systems is a well-known driver of eutrophication.

Atmospheric Deposition: While less common for this specific acid compared to more volatile compounds, industrial emissions could potentially release this compound as an aerosol or mist. Atmospheric transport can occur, followed by wet or dry deposition. mdpi.com Upon deposition into soil or water bodies, the acid would rapidly hydrolyze as described above, contributing fluoride and phosphate to the local environment.

Table 1: Factors Influencing the Environmental Mobility of this compound Degradation Products

Factor Effect on Fluoride (F⁻) Mobility Effect on Phosphate (PO₄³⁻) Mobility
Low Soil pH (Acidic) Increases mobility, potential for Al/Fe complexation. newhaven.edu Decreases mobility due to sorption on Al/Fe oxides.
High Soil pH (Alkaline) Decreases mobility, potential for CaF₂ precipitation. Decreases mobility due to precipitation with Calcium.
Calcium (Ca²⁺) Content Decreases mobility. agriscigroup.us Decreases mobility.
Al/Fe Oxide Content Can increase mobility through complexation in acidic conditions. newhaven.edu Decreases mobility through sorption.
Organic Matter Can influence sorption and mobility, but effects are complex. Can compete for sorption sites, potentially increasing mobility.

Interaction with Environmental Contaminants and Remediation Strategies

The degradation products of this compound, namely fluoride and phosphate, can interact with other environmental contaminants, particularly heavy metals. This interaction can influence the toxicity and mobility of the contaminants and informs potential remediation strategies. For instance, the addition of phosphate is a known method for immobilizing lead (Pb) in contaminated soils by forming stable pyromorphite (B1263725) minerals. Similarly, phosphate and silicate (B1173343) amendments have been shown to reduce the bioavailability of cadmium (Cd) in soil by promoting precipitation. mdpi.com

Given that the primary environmental concern stems from fluoride and phosphate contamination, remediation efforts focus on removing or immobilizing these ions.

Remediation of Fluoride and Phosphate: Several techniques have been researched for the remediation of water and soil contaminated with fluoride and phosphate.

Precipitation: A common method for treating industrial wastewater involves chemical precipitation. By adjusting the pH, both phosphate and fluoride can be selectively removed. For example, adding a calcium source like calcium hydroxide (B78521) (slaked lime) can precipitate phosphate as hydroxyapatite (B223615) and fluoride as calcium fluoride. nih.govnih.gov This method can achieve high removal efficiency for both contaminants from phosphogypsum leachate, a waste product from phosphoric acid production. nih.govresearchgate.net

Adsorption: Various materials can be used to adsorb fluoride and phosphate from contaminated water. Activated alumina (B75360) and bio-adsorbents like certain species of algae have shown effectiveness in removing fluoride. researchgate.netmdpi.com For phosphate, materials rich in iron and aluminum are effective adsorbents.

Soil Washing: This technique can be used for soils contaminated with high levels of fluoride. Washing the soil with acidic solutions, such as hydrochloric acid (HCl) or nitric acid (HNO₃), has been shown to be effective in extracting fluoride, likely by mobilizing it as complexes with aluminum and iron. newhaven.edu

Ion Exchange: This process uses resins to capture and remove unwanted ions from water. It can be effective for fluoride removal, but can be costly and may face issues with resin selectivity and the generation of high-chloride waste streams. researchgate.net

Table 2: Overview of Remediation Strategies for Fluoride and Phosphate Contamination

Remediation Technology Target Contaminant(s) Mechanism Key Findings & Efficiency
Chemical Precipitation Fluoride, Phosphate Addition of chemicals (e.g., lime) to form insoluble precipitates. Phosphate removal of 99.48% as hydroxyapatite can be achieved by controlling pH. nih.gov Monosodium phosphate with slaked lime showed a 99.98% fluoride removal rate. nih.gov
Adsorption Fluoride, Phosphate Binding of ions to the surface of an adsorbent material. Blue-green algae (Phormidium sp.) can remove up to 60% of fluoride from a solution. researchgate.net Lanthanum-modified zeolite can selectively adsorb fluoride from leachate. nih.gov
Soil Washing Fluoride Using a washing solution to extract contaminants from soil. 0.1M HCl was effective in reducing soil fluoride concentration to below regulatory standards. newhaven.edu
Ion Exchange Fluoride Exchanging fluoride ions for other ions on a resin surface. Can be effective, but drawbacks include high cost and selectivity issues. researchgate.net

Toxicological Research and Biological Interactions of Fluorophosphoric Acid

Mechanistic Toxicology of Fluorophosphoric Acid Exposure

This compound (H₂PO₃F) is a corrosive inorganic compound that can cause severe damage to living tissues upon contact. wikipedia.org The mechanistic toxicology of this compound is primarily understood through its corrosive nature and its hydrolysis products, phosphoric acid and hydrogen fluoride (B91410) (HF). wikipedia.org When diluted with water, this compound hydrolyzes, releasing these two substances, which then exert their own toxic effects.

The immediate effect of exposure is severe chemical burns to the skin, eyes, respiratory system, and gastrointestinal tract. wikipedia.orgnih.gov This corrosive action is a primary mechanism of its toxicity, leading to direct tissue necrosis. nih.gov Inhalation can lead to inflammation of the lungs, a condition known as toxic pneumonitis. nih.gov

At the cellular and molecular level, the toxicity is largely driven by the fluoride ion released during hydrolysis. Fluoride is known to be a potent enzyme inhibitor. researchgate.net It can interfere with enzymes that are dependent on divalent metal cations like Mg²⁺ and Ca²⁺, thereby disrupting critical metabolic pathways. High concentrations of fluoride have been shown to induce oxidative stress, leading to an increase in reactive oxygen species (ROS) within cells. nih.gov This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptosis (programmed cell death). nih.gov

Furthermore, fluoride-induced toxicity can involve mitochondrial dysfunction. nih.gov Mitochondria are crucial for cellular energy production (ATP synthesis), and damage to these organelles can lead to a decrease in ATP levels, further contributing to cell death. nih.govresearchgate.net Studies on related fluoro-compounds have shown that they can induce mitochondrial membrane potential collapse, swelling, and the release of cytochrome c, which are key events in the apoptotic pathway. nih.govresearchgate.net Therefore, a plausible mechanism for this compound's systemic toxicity, beyond its initial corrosive effects, involves the disruption of cellular energy metabolism and the induction of oxidative stress and apoptosis, mediated by the released fluoride ion. nih.gov

Identification of Biological Impacts and Exposure Biomarkers

Exposure to this compound can result in severe, and potentially fatal, biological impacts. nih.gov The immediate effects are directly related to its corrosive properties, causing severe burns and damage to any tissue it contacts. wikipedia.org Inhalation, ingestion, or skin contact may cause severe injury or death, and symptoms can be delayed. wikipedia.orgnih.gov

Systemic effects can occur following absorption into the body. cdc.gov While specific studies on the systemic biological impacts of this compound are limited, the effects are expected to be similar to those of its hydrolysis products. The absorption of phosphate (B84403) can disrupt electrolyte balance, while the fluoride ion is the primary driver of systemic toxicity. Fluoride exposure has been associated with a wide range of adverse health effects, including skeletal and dental fluorosis with chronic exposure. cdc.gov Research on other fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), has shown that exposure can disrupt lipid and amino acid metabolism and alter thyroid hormone function. usc.edu These substances have also been linked to liver injury, immune system effects, and developmental issues. mdpi.comnih.govnih.gov

Identifying exposure to this compound relies on monitoring for its components, particularly fluoride. Various biological samples can be used as biomarkers to assess recent or chronic fluoride exposure. researchgate.netresearchgate.net Urine is considered one of the most appropriate biomarkers for acute fluoride exposure as it is the main route of excretion. researchgate.net

Interactive Table: Potential Biomarkers for this compound Exposure (via Fluoride)

BiomarkerType of Exposure IndicatedSample TypeNotes
Urine Fluoride Acute / ContemporaryUrineConsidered a useful biomarker for group-level exposure assessment. researchgate.netnih.gov
Plasma Fluoride Acute / ContemporaryBloodPlasma fluoride concentrations correlate well with total daily fluoride intake. nih.govnih.gov
Saliva Fluoride Acute / ContemporarySalivaSalivary fluoride concentrations correspond to plasmatic concentrations. researchgate.netnih.gov
Nail Fluoride Sub-chronic / RecentFingernails, ToenailsA non-invasive method that has shown a strong potential for use in epidemiological surveys. researchgate.netnih.govnih.gov
Hair Fluoride Sub-chronic / RecentHairA non-invasive method, though external contamination can be a concern. researchgate.netnih.gov
Bone Fluoride Chronic / HistoricalBoneContains 99% of the body's fluoride burden, but sample collection is highly invasive. researchgate.netresearchgate.net
Dentin Fluoride Chronic / HistoricalTeethLess invasive to collect than bone (e.g., from extracted third molars). researchgate.net

These biomarkers, while not specific to this compound itself, can effectively indicate the absorption of the fluoride component, which is a major contributor to its systemic toxicity. nih.govnih.gov

Historical Context of this compound-Related Toxicity Research

Specific historical research focusing solely on the toxicology of this compound is not well-documented in publicly available literature. However, the understanding of its potential toxicity has evolved from the broader historical knowledge of its components: strong acids and fluoride compounds.

Research into fluorophosphoric acids and their derivatives was ongoing in the mid-20th century, with a paper on the preparation of anhydrous monothis compound published in 1947. acs.org The initial understanding of its hazards would have been based on the well-established corrosive properties of strong acids. Early toxicological assessments would have classified it as a corrosive material capable of causing severe tissue damage upon contact. nih.gov

The historical context of fluoride toxicity research is more extensive. The health effects of fluoride, particularly dental and skeletal fluorosis from chronic exposure in drinking water, were investigated throughout the 20th century. This body of research established fluoride's biological activity and potential for toxicity at high doses. semanticscholar.org The understanding that this compound hydrolyzes to produce hydrogen fluoride and phosphoric acid meant that the known toxic properties of these substances were, by extension, applied to this compound. wikipedia.orgcir-safety.org

Modern toxicological research has shifted towards understanding the mechanistic pathways of chemical toxicity. nih.gov While specific mechanistic studies on this compound are sparse, the wealth of research on fluoride's effects on cellular processes, such as enzyme inhibition and oxidative stress, provides the current framework for understanding its systemic toxicity beyond its immediate corrosive effects. researchgate.netnih.govfluoridealert.org The National Toxicology Program (NTP), established in 1978, has been instrumental in coordinating toxicological testing and developing a stronger scientific basis for evaluating potentially toxic substances, including various fluorinated compounds. nih.gov

Q & A

Q. What are the established synthesis methods for fluorophosphoric acid, and what are their critical parameters?

this compound is typically synthesized by reacting phosphorus pentoxide (P₂O₅) with anhydrous hydrogen fluoride (HF) under controlled conditions. The reaction proceeds as:

P2O5+6HF2HPF6+3H2O\text{P}_2\text{O}_5 + 6\text{HF} \rightarrow 2\text{HPF}_6 + 3\text{H}_2\text{O}

Key parameters include strict temperature control (<50°C to avoid explosive side reactions), stoichiometric ratios, and the use of corrosion-resistant reactors (e.g., Hastelloy or PTFE-lined equipment). Post-synthesis purification involves vacuum distillation to remove excess HF and water .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is classified as Acute Toxicity 1 (H300, H310, H330) and Skin Corrosion 1B (H314) due to its corrosive and toxic nature . Essential protocols include:

  • Use of PPE: Acid-resistant gloves, full-face shields, and fluoropolymer lab coats.
  • Ventilation: Conduct experiments in fume hoods with HEPA filters to mitigate HF vapors.
  • Emergency neutralization: Immediate application of calcium gluconate gel for skin exposure and 2.5% calcium chloride solutions for spills .

Q. How does this compound decompose in aqueous environments, and how does this affect experimental reproducibility?

this compound hydrolyzes in water to form hydrofluoric acid (HF) and phosphoric acid (H₃PO₄), with the rate dependent on pH and temperature. Decomposition pathways:

HPF6+3H2O6HF+H3PO4\text{HPF}_6 + 3\text{H}_2\text{O} \rightarrow 6\text{HF} + \text{H}_3\text{PO}_4

Researchers must stabilize solutions using aprotic solvents (e.g., acetonitrile) and maintain low temperatures (0–5°C) during aqueous-phase experiments .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Advanced characterization requires a combination of:

  • ³¹P NMR spectroscopy : To identify phosphorus environments (δ ≈ −144 to −155 ppm for PF₆⁻ derivatives) .
  • Raman spectroscopy : Peaks at 740–750 cm⁻¹ (P–F stretching) confirm structural integrity .
  • Mass spectrometry (ESI-MS) : Detects decomposition products like HF and PO₃⁻ ions .
  • Thermogravimetric analysis (TGA) : Quantifies thermal stability up to 200°C .

Q. How can this compound’s role in catalysis be optimized for organic synthesis?

this compound acts as a Brønsted acid catalyst in Friedel-Crafts alkylation and esterification. Optimization strategies include:

  • Solvent selection : Use dichloromethane or toluene to enhance proton activity.
  • Substrate-to-catalyst ratio : A 1:0.05 molar ratio minimizes side reactions while maintaining efficiency.
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to adjust activation parameters (Eₐ ≈ 50–60 kJ/mol) .

Q. What methodologies resolve contradictions in reported stability data for this compound?

Discrepancies in stability studies (e.g., decomposition rates in water vs. organic solvents) arise from varying experimental conditions. A systematic approach involves:

  • Controlled variable testing : Compare decomposition kinetics under inert (N₂) vs. ambient atmospheres.
  • pH profiling : Use buffered solutions (pH 2–7) to isolate hydrolysis pathways.
  • Cross-validation : Replicate studies using standardized reagents and calibrated instrumentation .

Q. What are the molecular mechanisms underlying this compound’s toxicity in biological systems?

Toxicity arises from:

  • Fluoride ion release : HF disrupts calcium homeostasis, inhibiting enzymes like Na⁺/K⁺-ATPase.
  • Oxidative stress : PF₆⁻ derivatives generate reactive oxygen species (ROS) in vitro, measured via lucigenin-based chemiluminescence assays.
  • In vivo models : Rodent studies show LD₅₀ values of 50–70 mg/kg, with histopathological damage to renal and hepatic tissues .

Methodological Considerations Table

Research Aspect Key Parameters Recommended Techniques References
SynthesisTemperature, HF stoichiometryVacuum distillation, corrosion-resistant reactors
Stability StudiespH, solvent polarityTGA, ³¹P NMR, kinetic modeling
Toxicity AssessmentROS detection, calcium flux assaysIn vitro fluorometric assays, in vivo LD₅₀
Catalytic ApplicationsSolvent polarity, substrate ratiosIn-situ FTIR, kinetic profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.